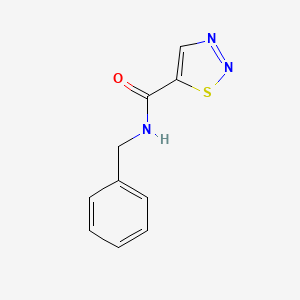

N-benzylthiadiazole-5-carboxamide

Description

Overview of Thiadiazole-Carboxamide Scaffolds in Therapeutic Agent Development

The thiadiazole-carboxamide scaffold is a privileged structure in drug discovery, recognized for its significant therapeutic potential. Thiadiazoles, five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom, are considered bioisosteres of other heterocyclic compounds like pyrimidines and oxadiazoles. This characteristic allows them to interact with various biological targets. The inclusion of a sulfur atom enhances liposolubility, a desirable property for drug candidates. nih.gov

The amide functional group, a key component of the carboxamide moiety, is prevalent in many biologically active molecules, including peptides and approved drugs. Its ability to form hydrogen bonds is crucial for interacting with biological targets. nih.gov The combination of the thiadiazole ring and the carboxamide group creates a scaffold with a wide range of pharmaceutical applications, including antitumor, antibacterial, antifungal, and analgesic activities. nih.gov

Recent research has highlighted the use of thiadiazole scaffolds in developing inhibitors for various enzymes and proteins implicated in diseases. For instance, 1,3,4-thiadiazole (B1197879) derivatives have been investigated as inhibitors of histone deacetylase (HDAC), c-Src/Abl tyrosine kinase, and tubulin polymerization. nih.gov Similarly, 1,2,4-thiadiazoles have shown potential as inhibitors of cathepsin K and glycogen (B147801) synthase kinase-3β. nih.gov The versatility of the thiadiazole-carboxamide scaffold makes it a focal point for the design and synthesis of new therapeutic agents. researchgate.net

Historical Context of Heterocyclic Compounds in Drug Discovery Research

The history of heterocyclic chemistry is deeply intertwined with the development of pharmaceuticals. It dates back to the early 19th century with the discovery of the first heterocyclic compounds. numberanalytics.com Initially, these compounds found applications primarily in the dye and pigment industry due to their vibrant colors. numberanalytics.com

Over time, the crucial role of heterocyclic compounds in biological systems became evident. A vast number of drugs, vitamins, hormones, and other biologically essential molecules contain heterocyclic rings. ijsrtjournal.comrroij.com It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic component, underscoring their importance in modern drug design. openmedicinalchemistryjournal.com

The introduction of organic chemistry in the 1800s laid the groundwork for the systematic study of these molecules. ijsrtjournal.com The discovery of simple heterocyclic compounds and advancements in understanding their structure and reactivity propelled the field forward. numberanalytics.com Today, heterocyclic chemistry is a cornerstone of medicinal chemistry, with continuous efforts to synthesize novel heterocyclic compounds with improved therapeutic properties. ijsrtjournal.commdpi.com

Rationale for Investigating N-Benzylthiadiazole-5-carboxamide as a Research Target

The investigation of this compound as a research target stems from the proven therapeutic potential of its constituent parts: the thiadiazole ring, the carboxamide linker, and the benzyl (B1604629) group. The thiadiazole ring is a well-established pharmacophore with a broad spectrum of biological activities. nih.govresearchgate.net The carboxamide group is a key structural feature in many successful drugs, facilitating crucial interactions with biological targets. nih.gov

The benzyl group, a simple aromatic substituent, can significantly influence the pharmacological profile of a molecule. Its presence can enhance binding affinity to target proteins and modulate pharmacokinetic properties. The specific combination of these three components in this compound presents a unique chemical scaffold with the potential for novel biological activities.

Researchers are drawn to this compound and its derivatives to explore their potential as inhibitors of various enzymes, such as protein kinases, which are critical in cellular processes like cell growth and differentiation. nih.govtandfonline.comnih.gov By systematically modifying the structure of this compound, scientists aim to develop new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of various diseases. tandfonline.comnih.gov

Research Findings on Related Thiadiazole and Thiazole (B1198619) Carboxamide Derivatives

While specific research data on this compound is emerging, extensive studies on structurally related thiazole and thiadiazole carboxamide derivatives provide valuable insights into their potential biological activities.

| Compound Class | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Thiazole/Thiadiazole Carboxamide Derivatives | c-Met Kinase Inhibition (Anticancer) | Compound 51am was identified as a promising c-Met inhibitor, inducing cell cycle arrest and apoptosis in cancer cells. It also exhibited a good pharmacokinetic profile in mice. | tandfonline.comnih.gov |

| Thiazole-5-Carboxamide Derivatives | Antimicrobial Activity | N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives showed antibacterial activity. | researchgate.net |

| 2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives | Anticancer Activity | A 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity against several cancer cell lines. | mdpi.com |

| Indazole-5-carboxamide Derivatives | Monoamine Oxidase B (MAO-B) Inhibition | Derivatives were found to be highly potent and selective inhibitors of MAO-B, with potential applications in neurodegenerative diseases. | nih.govnih.gov |

| N-Arylindazole-3-carboxamide Derivatives | Antiviral Activity (SARS-CoV-2) | 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) showed potent inhibitory effects against SARS-CoV-2. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-benzylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c14-10(9-7-12-13-15-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADKJXPUJTZHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Benzylthiadiazole 5 Carboxamide Analogues

Established Synthetic Routes for Thiadiazole-Carboxamide Core Structures

The construction of the thiadiazole-carboxamide core is the foundational step in synthesizing the target compounds. Various established routes have been refined over the years, primarily involving multi-step pathways that build the heterocyclic ring first, followed by the introduction of the carboxamide side chain.

The most prevalent methods for synthesizing the 1,3,4-thiadiazole (B1197879) ring system start from thiosemicarbazide (B42300) or related thiohydrazide precursors. connectjournals.comnih.gov A common pathway involves the acylation of thiosemicarbazide with a suitable carboxylic acid or its derivative, followed by a cyclodehydration reaction. nih.govsbq.org.br This process forms the 2-amino-5-substituted-1,3,4-thiadiazole ring. For instance, thiosemicarbazide can be cyclized directly with certain reagents to yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov

Another well-established route involves the reaction of acid hydrazides with sulfur-containing reagents like carbon disulfide or isothiocyanates. sbq.org.brchemmethod.com The reaction of an acid hydrazide with carbon disulfide in the presence of a base leads to the formation of a dithiocarbazate salt, which can then be cyclized to form a 5-substituted-1,3,4-thiadiazole-2-thiol. connectjournals.comnih.gov This thiol group can be further manipulated or removed if necessary.

Once the substituted thiadiazole carboxylic acid or its ester is obtained, the final step is the formation of the amide bond. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, often using reagents like oxalyl chloride or thionyl chloride, followed by reaction with benzylamine (B48309). nih.govmdpi.com Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed for direct condensation of the carboxylic acid with benzylamine. nih.gov

For the 1,2,4-thiadiazole (B1232254) isomer, synthetic routes often commence from different precursors. One method involves the condensation of an amidine with a source of sulfur and nitrogen. For example, the reaction of an N-carbamothioylamidine intermediate, formed from an imidate and thiourea, can be oxidized to yield 3-aryl-5-amino-1,2,4-thiadiazoles. rsc.org

The choice of precursors and reagents is paramount in directing the synthesis towards the desired thiadiazole-carboxamide isomer and substitution pattern.

Precursors: The structure of the final molecule is largely dictated by the starting materials. For 1,3,4-thiadiazoles, key precursors include thiosemicarbazide, substituted thiosemicarbazides, and various acid hydrazides. sbq.org.brencyclopedia.pub The substituent at the 5-position of the thiadiazole ring is determined by the carboxylic acid or acyl hydrazide used in the cyclization step. nih.gov For the synthesis of 5-benzyl substituted thiadiazoles, a derivative of phenylacetic acid is a logical starting point. researchgate.net For 1,2,4-thiadiazoles, precursors like imidates, thioureas, and benzamidine (B55565) hydrochloride are commonly utilized. rsc.org

Reagents: A variety of reagents are employed to facilitate the key transformations.

Cyclization/Dehydration: Strong acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are frequently used to effect the cyclodehydration of acyl thiosemicarbazide intermediates to form the 1,3,4-thiadiazole ring. nih.govchemmethod.comnih.gov Milder reagents like polyphosphate ester (PPE) have also been developed as a less toxic alternative to POCl₃ for one-pot syntheses. encyclopedia.pub

Amide Bond Formation: The conversion of the thiadiazole carboxylic acid to the corresponding N-benzylcarboxamide is a critical step. This is often accomplished by first forming an acyl chloride using oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF. nih.govmdpi.com The subsequent reaction with benzylamine is typically carried out in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated. nih.govmdpi.com Direct coupling methods using reagents like HATU or EDC·HCl also provide an efficient means of forming the amide bond. nih.govorganic-chemistry.org

| Reaction Step | Common Precursors | Key Reagents | Resulting Core Structure | Reference |

| 1,3,4-Thiadiazole Ring Formation | Thiosemicarbazide, Carboxylic Acids | H₂SO₄, PPA, POCl₃, PPE | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govnih.govencyclopedia.pub |

| 1,3,4-Thiadiazole Ring Formation | Acid Hydrazides, Carbon Disulfide | Base (e.g., KOH), Acid | 5-Substituted-1,3,4-thiadiazole-2-thiol | connectjournals.comnih.gov |

| 1,2,4-Thiadiazole Ring Formation | Imidates, Thioureas | I₂, Base | 3-Aryl-5-amino-1,2,4-thiadiazole | rsc.org |

| Amide Bond Formation | Thiadiazole-5-carboxylic acid, Benzylamine | Oxalyl Chloride, TEA, DIPEA, HATU | N-Benzylthiadiazole-5-carboxamide | nih.govmdpi.com |

Development of Novel Synthetic Strategies for this compound Derivatives

Research continues to drive the development of more efficient, safer, and versatile synthetic routes. One-pot synthesis procedures are particularly attractive as they reduce the number of intermediate purification steps, saving time and resources. For example, a one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles from a thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) has been reported. encyclopedia.pub

Another focus of novel strategies is the avoidance of hazardous reagents. For instance, routes that bypass the use of highly toxic and difficult-to-handle reagents like chlorocarbonylsulfenyl chloride and methylcyanoformate are being developed for the synthesis of 1,2,4-thiadiazole intermediates. google.com

Specific strategies for synthesizing 5-benzyl-1,3,4-thiadiazole derivatives have been outlined, starting from phenylacetic acid derivatives. researchgate.net This tailored approach ensures the direct installation of the required benzyl (B1604629) moiety at the desired position on the thiadiazole ring.

Derivatization Approaches for Structural Diversification

To explore the structure-activity relationships of this compound analogues, methods for systematically modifying different parts of the molecule are essential.

The N-benzyl group offers a prime site for structural modification. This is typically achieved by using variously substituted benzylamines in the final amidation step. A wide array of substituted benzylamines are commercially available or can be readily synthesized, allowing for the introduction of various functional groups onto the phenyl ring.

Electron-donating and withdrawing groups: Studies on similar carboxamide compounds have shown that introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens like fluorine and chlorine, nitro) onto the phenyl ring can significantly influence the compound's properties. tandfonline.comnih.govnih.gov

Click Chemistry: Novel approaches, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry), could be adapted to introduce a diverse range of benzyl groups. This would involve synthesizing a propargyl-thiadiazole-carboxamide intermediate and reacting it with various benzyl azides. nih.gov

Modifying the thiadiazole ring itself provides another avenue for creating structural diversity.

Synthesis from Substituted Precursors: The most straightforward method is to incorporate the desired substituent into the initial precursors. For the 1,3,4-thiadiazole ring, starting with a substituted thiosemicarbazide or a dithiocarbazate allows for the introduction of substituents at the N-3 or C-2 positions, respectively. connectjournals.comnih.gov

Post-synthetic Modification: It is also possible to modify the thiadiazole ring after its formation. For example, a 1,3,4-thiadiazole-2-thiol (B7761032) can be S-alkylated using various alkyl halides to introduce a range of S-alkyl groups at the 2-position. nih.govresearchgate.net Similarly, 2-amino-1,3,4-thiadiazoles can undergo further reactions at the amino group, such as diazotization followed by substitution, to introduce other functionalities. chemmethod.com

| Modification Site | Strategy | Examples of Reagents/Precursors | Potential Modifications | Reference |

| N-Benzyl Moiety | Use of substituted benzylamines | 4-Fluorobenzylamine, 3-Methylbenzylamine, 3,5-Dichlorobenzylamine | Introduction of halogens, alkyl, alkoxy, nitro groups at various positions | tandfonline.comnih.govnih.gov |

| Thiadiazole Ring (C2) | S-alkylation of thiol precursor | Methyl iodide, Ethyl chloroacetate, Chloroacetone | Introduction of -S-CH₃, -S-CH₂COOEt, -S-CH₂C(O)CH₃ | nih.govresearchgate.net |

| Thiadiazole Ring (C2/C5) | Synthesis from substituted precursors | Substituted acid hydrazides, Substituted thiosemicarbazides | Introduction of various alkyl or aryl groups | nih.govnih.gov |

Chemical Modifications of the Carboxamide Functionality

The carboxamide linkage in this compound serves as a versatile anchor for a variety of chemical transformations. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds by altering parameters such as hydrogen bonding capacity, lipophilicity, and metabolic stability. Key modifications include hydrolysis, reduction, and N-alkylation, which provide access to a diverse range of analogues.

Hydrolysis of the Carboxamide Bond:

The hydrolysis of the N-benzylcarboxamide group to the corresponding 5-carboxylic acid is a fundamental transformation that can serve as a stepping stone for the synthesis of other derivatives, such as esters or different amides. This reaction is typically achieved under acidic or basic conditions. For instance, heating N-aryl thiadiazole carboxamides in the presence of a strong acid like hydrochloric acid or a base such as sodium hydroxide (B78521) can effectively cleave the amide bond to yield the thiadiazole-5-carboxylic acid and benzylamine. While specific studies on the hydrolysis of N-benzyl-1,3,4-thiadiazole-5-carboxamide are not extensively documented, the general principles of amide hydrolysis are applicable. The resulting carboxylic acid can then be activated, for example, with thionyl chloride or a coupling agent like EDC/DMAP, to react with a wide array of amines or alcohols, leading to a diverse library of new carboxamide and ester derivatives.

Reduction of the Carboxamide to an Amine:

The reduction of the carboxamide functionality to an amine offers a method to introduce a more flexible and basic methylene (B1212753) linker in place of the carbonyl group. This transformation can significantly alter the biological activity of the parent molecule. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) are commonly employed for this purpose. The reaction converts the N-benzyl-1,3,4-thiadiazole-5-carboxamide into the corresponding (5-(1,3,4-thiadiazolyl))methanamine derivative. Care must be taken to control the reaction conditions to avoid potential reduction of the thiadiazole ring itself.

N-Alkylation and N-Arylation of the Carboxamide Nitrogen:

Further diversification can be achieved through the substitution of the hydrogen atom on the carboxamide nitrogen. N-alkylation can be performed by treating the this compound with a strong base, such as sodium hydride, to generate the corresponding anion, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction leads to the formation of N-alkyl-N-benzyl-1,3,4-thiadiazole-5-carboxamides.

In a related fashion, N-arylation can introduce various substituted or unsubstituted aryl groups, further expanding the chemical space. While less common than N-alkylation, palladium-catalyzed cross-coupling reactions could potentially be employed for this transformation.

The synthesis of 2-aroylamido-5-benzyl-1,3,4-thiadiazoles has been reported, which involves the acylation of a thiosemicarbazide followed by cyclization. This approach, while not a direct modification of a pre-existing carboxamide, demonstrates the feasibility of having diverse aryl groups attached to the amide nitrogen, suggesting that post-synthetic N-arylation could be a viable strategy.

The following table summarizes the key chemical modifications of the carboxamide functionality in this compound analogues and the resulting products.

| Modification | Reagents and Conditions | Product | Reference |

| Hydrolysis | HCl or NaOH, heat | 1,3,4-Thiadiazole-5-carboxylic acid and Benzylamine | General Amide Hydrolysis Principles |

| Reduction | LiAlH₄, anhydrous THF | N-Benzyl-1-(5-(1,3,4-thiadiazolyl))methanamine | General Amide Reduction Principles |

| N-Alkylation | 1. NaH, anhydrous THF2. Alkyl halide (e.g., CH₃I) | N-Alkyl-N-benzyl-1,3,4-thiadiazole-5-carboxamide | General Amide Alkylation Principles |

These modifications of the carboxamide group are crucial for the fine-tuning of the molecular properties of this compound analogues, enabling a systematic exploration of their potential as biologically active agents.

Structure Activity Relationship Sar Studies of N Benzylthiadiazole 5 Carboxamide Derivatives

Impact of Substituents on the N-Benzyl Moiety

The N-benzyl group serves as a critical interaction domain with biological targets. Modifications to the aromatic ring of this moiety can profoundly influence the compound's efficacy through electronic and steric effects.

The electronic properties of substituents on the benzyl (B1604629) ring play a pivotal role in modulating the biological activity of N-benzylthiadiazole-5-carboxamide derivatives. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the entire molecule, thereby affecting its binding affinity to target proteins.

Research on related thiadiazole derivatives has shown that the nature of the substituent on the phenyl ring is a key determinant of activity. For instance, in a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, the presence of an aromatic ring and electron-withdrawing substituents was found to promote anticancer activity. Specifically, derivatives with a 4-fluorophenyl or a 4-nitrophenyl group demonstrated higher inhibitory activities against breast cancer cells than the standard drug cisplatin. This suggests that electron-withdrawing groups can enhance the potency of the compound.

In a different study on ciprofloxacin-based 1,3,4-thiadiazole (B1197879) derivatives, the introduction of halogen atoms like chlorine or fluorine on the benzyl group significantly improved the anticancer potency against certain ovarian cancer cell lines. The 4-fluoro-substituted compound, in particular, exhibited the highest potency. mdpi.com These findings underscore the importance of the electronic landscape of the benzyl ring in fine-tuning the biological activity of these compounds.

Table 1: Effect of Benzyl Ring Substituents on Anticancer Activity of Related Thiadiazole Derivatives

| Compound | Substituent on Benzyl Ring | Observed Activity | Reference |

|---|---|---|---|

| Analog 1 | 4-Fluoro | High potency against SKOV-3 and A549 cells | mdpi.com |

| Analog 2 | 4-Bromo | Most potent against A549 cell line | mdpi.com |

| Analog 3 | Unsubstituted | Good activity, particularly selective towards MCF-7 cells | mdpi.com |

The size and position of substituents on the N-benzyl moiety can introduce steric hindrance, which in turn affects the molecule's ability to adopt the optimal conformation for binding to its target. The flexibility of the benzyl group is also a critical factor.

Studies on related heterocyclic compounds have provided insights into the role of steric factors. For example, in a series of nih.govijpcbs.comnih.govthiadiazole benzylamides, it was found that 2,6-dihalobenzylamides were optimal for necroptosis inhibitory activity. dergipark.org.tr This suggests that substitution at the ortho positions of the benzyl ring can be well-tolerated and may even enhance activity by forcing the ring into a more favorable conformation.

Conversely, the introduction of bulky groups can sometimes be detrimental. While specific data on N-benzylthiadiazole-5-carboxamides is limited, general principles of medicinal chemistry suggest that an optimal balance between substituent size and conformational freedom is necessary for potent biological activity.

Role of the Thiadiazole Ring Substitutions

The thiadiazole ring is a key heterocyclic core in this class of compounds. Its biological activity is significantly influenced by the arrangement of its heteroatoms and the nature of its substituents. The 1,3,4-thiadiazole isomer is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. nih.gov

The isomeric form of the thiadiazole ring, which dictates the relative positions of the nitrogen and sulfur atoms, can have a profound impact on the biological activity. The 1,3,4-thiadiazole and 1,2,4-thiadiazole (B1232254) isomers are the most commonly studied.

In a study comparing 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists, a significant difference in binding affinity was observed between the two regioisomers. nih.gov The 1,2,4-thiadiazole derivative showed a much higher affinity, which was attributed to a more energetically favorable binding mode in the receptor pocket. nih.gov This highlights that the precise arrangement of heteroatoms is crucial for optimal interaction with the biological target. Furthermore, the 1,3,4-thiadiazole scaffold has been shown to be critical for the pharmacological properties in certain series of compounds, with its replacement by a 1,3,4-oxadiazole (B1194373) isostere leading to a drastic drop in activity. nih.gov

Substituents on the thiadiazole ring can modulate the compound's lipophilicity and steric profile, which are important for cell membrane permeability and target binding. The sulfur atom in the thiadiazole ring itself contributes to increased lipophilicity. nih.gov

In a study of 5-aryl-1,3,4-thiadiazole-based anticancer agents, the introduction of a benzyl piperidine (B6355638) moiety at the 2-position of the thiadiazole ring resulted in high activity against certain cancer cell lines. nih.gov This suggests that larger, lipophilic groups can be accommodated at this position and may contribute to enhanced potency.

Table 2: Influence of Thiadiazole Ring Modifications on Biological Activity

| Compound Series | Thiadiazole Isomer/Substituent | Observed Effect | Reference |

|---|---|---|---|

| Adenosine A3 Receptor Antagonists | 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole | 1,2,4-isomer showed significantly higher affinity | nih.gov |

| Anticancer Agents | Replacement of 1,3,4-thiadiazole with 1,3,4-oxadiazole | Drastic drop in activity | nih.gov |

| Anticancer Agents | Benzyl piperidine at 2-position of 1,3,4-thiadiazole | High cytotoxic activity | nih.gov |

Importance of the Carboxamide Linker

The amide group is a common feature in many biologically active molecules and approved drugs due to its unique ability to form hydrogen bonds. nih.gov The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the carboxamide linker allow for specific and strong interactions with amino acid residues in the binding sites of proteins.

In the context of this compound derivatives, the carboxamide linker maintains a degree of rigidity while allowing for some rotational freedom, which is important for the molecule to adopt a favorable conformation for binding. The planarity of the amide bond also influences the spatial arrangement of the benzyl and thiadiazole rings relative to each other. Studies on various thiadiazole carboxamide derivatives have consistently highlighted the importance of this linker for biological activity, often showing that its replacement or significant alteration leads to a loss of potency. nih.gov

Conformational Analysis of the Amide Bond

Computational studies, such as those employing semi-empirical methods like AM1, have been used to determine the preferred stereoisomers. semanticscholar.org These analyses often involve geometric optimization followed by conformational analysis to identify the most stable conformers. semanticscholar.org For related amide-containing heterocyclic compounds, it has been shown that the energy barrier to rotation around the C-N amide bond is significant, primarily due to resonance stabilization. semanticscholar.org This resonance results in a partial double bond character for the C-N bond, making it shorter and more rigid than a typical single bond. semanticscholar.org The lengthening of the C-N bond and slight shortening of the C=O bond upon rotation from the planar form to the transition state further highlight the energetic cost of non-planarity. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to study the conformational dynamics of the amide bond. The presence of duplicate signals in NMR spectra for certain N-acylhydrazone derivatives, for example, has been attributed to the slow rotation around the amide bond on the NMR timescale, leading to the observation of distinct conformers. semanticscholar.org Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide further insights, as the coupling constants between the amide proton and adjacent carbon atoms can differ for cis and trans conformers. semanticscholar.org For instance, a larger three-bond coupling (³JCH) is often observed for a trans relationship between the amide proton and a carbon atom across the amide bond. semanticscholar.org

Hydrogen Bonding Capabilities of the Amide Group

The amide group of this compound is a crucial functional group for establishing interactions with biological targets, primarily through hydrogen bonding. nih.gov The amide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form key interactions with amino acid residues in a protein's binding site. mdpi.com

The ability of amides to form strong, directional hydrogen bonds is well-documented. nih.gov These interactions can be intermolecular, with a biological target, or intramolecular, influencing the molecule's conformation. nih.gov In some cases, intramolecular hydrogen bonds can stabilize a particular conformer, which may be the bioactive conformation. nih.gov For example, in N-acetylproline, an intramolecular hydrogen bond between the amide and a carboxylic acid group was found to stabilize the anti-conformer in less polar solvents. nih.gov

The strength and geometry of these hydrogen bonds are critical for the potency and selectivity of the compound. The formation of multiple hydrogen bonds between a ligand and its receptor significantly increases the binding affinity and specificity. nih.gov In drug design, the strategic placement of hydrogen bond donors and acceptors is a key consideration for optimizing interactions with the target. The thiadiazole ring itself also contains nitrogen atoms that can act as hydrogen bond acceptors, further contributing to the molecule's interaction profile. nih.gov

| Interaction Type | Functional Group | Role | Potential Interacting Partner in Biological Target |

| Hydrogen Bond | Amide N-H | Donor | Carbonyl oxygen, hydroxyl group, or nitrogen atom of amino acid residue |

| Hydrogen Bond | Amide C=O | Acceptor | Amide N-H, hydroxyl group, or other hydrogen bond donors on amino acid residue |

| Hydrogen Bond | Thiadiazole Nitrogen | Acceptor | Hydrogen bond donors on amino acid residue |

Key Pharmacophoric Features for Target Interactions

A pharmacophore model for this compound derivatives highlights the essential structural features required for biological activity. These features represent the key interaction points between the molecule and its biological target. Based on SAR studies of related heterocyclic compounds, several key pharmacophoric elements can be identified. nih.govnih.gov

The essential pharmacophoric features generally include:

Aromatic/Heterocyclic Core: The thiadiazole ring serves as a central scaffold, properly orienting the other functional groups for optimal interaction with the target.

Hydrogen Bond Donor: The amide N-H group is a critical hydrogen bond donor. mdpi.com

Hydrogen Bond Acceptor: The amide carbonyl oxygen is a key hydrogen bond acceptor. mdpi.com The nitrogen atoms of the thiadiazole ring can also act as hydrogen bond acceptors. nih.gov

Hydrophobic/Aromatic Group: The benzyl group provides a hydrophobic region that can engage in van der Waals or π-π stacking interactions with hydrophobic pockets in the binding site. Substitutions on this benzyl ring can further modulate activity.

For instance, in studies of benzimidazole (B57391) derivatives, which share structural similarities, substitutions at various positions on the heterocyclic ring have been shown to significantly influence anti-inflammatory activity. nih.govnih.gov Specifically, a carboxamide group at the 5-position of a benzimidazole scaffold has been found to be important for activity at cannabinoid receptors. nih.gov This highlights the importance of the spatial arrangement of these features for selective target recognition.

| Pharmacophoric Feature | Structural Moiety | Type of Interaction |

| Heterocyclic Scaffold | Thiadiazole Ring | Structural framework |

| Hydrogen Bond Donor | Amide N-H | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Amide C=O | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Thiadiazole Nitrogens | Hydrogen Bonding |

| Aromatic/Hydrophobic Region | Benzyl Group | Hydrophobic, van der Waals, π-π stacking |

Computational Chemistry Approaches in the Study of N Benzylthiadiazole 5 Carboxamide

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between a ligand, such as a derivative of thiadiazole carboxamide, and its biological target.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies on thiadiazole carboxamide derivatives have been instrumental in predicting their binding modes and affinities with various biological targets. For instance, in the pursuit of novel anticancer agents, docking studies of thiazole (B1198619)/thiadiazole carboxamide derivatives against the c-Met kinase have been performed. These studies help in understanding how these compounds fit into the ATP-binding pocket of the kinase, a crucial step in inhibiting its activity. nih.gov Similarly, docking studies on 1,3,4-thiadiazole (B1197879) derivatives have been conducted to evaluate their potential as inhibitors of enzymes like the NUDT5 gene product, which is relevant in breast cancer. researchgate.netuowasit.edu.iq One such study revealed that a 1,3,4-thiadiazole derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3), exhibited a high binding affinity with a docking score of -8.9 kcal/mol. researchgate.netuowasit.edu.iq

In the context of antimicrobial research, novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been docked against dihydropteroate (B1496061) synthase (DHPS) from S. aureus to predict their binding interactions and rationalize their antibacterial activity. nih.gov Furthermore, thiazole carboxamide derivatives have been investigated as potential cyclooxygenase (COX) inhibitors, with molecular docking used to elucidate their binding patterns within both COX-1 and COX-2 isozymes. acs.org The binding affinities, often expressed as docking scores or IC50 values, are critical in ranking potential drug candidates. For example, compound 2b in a series of thiazole carboxamides showed potent activity against COX-2 with an IC50 value of 0.191 μM. acs.org

Below is a table summarizing representative binding affinity data for thiadiazole derivatives from various studies.

| Compound Class | Target | Representative Compound | Binding Affinity (Docking Score/IC50) |

| 1,3,4-Thiadiazole Derivative | NUDT5 Gene | L3 | -8.9 kcal/mol |

| Thiazole Carboxamide Derivative | COX-2 | Compound 2b | 0.191 μM (IC50) |

| Thiazole Carboxamide Derivative | COX-2 | Compound 2a | 0.958 μM (IC50) |

| Thiadiazole Derivative | HsaA Monooxygenase | AK05 | -9.4 kcal/mol |

| Thiadiazole Derivative | HsaA Monooxygenase | AK13 | -9.0 kcal/mol |

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, π-Stacking)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity. Hydrogen bonds are consistently identified as a critical interaction for thiadiazole derivatives. For example, in the study of 1,3,4-thiadiazole derivatives as NUDT5 inhibitors, the most promising compound formed four hydrogen bonds with the target enzyme. researchgate.net

In the investigation of thiazole carboxamides as COX inhibitors, docking studies revealed key hydrogen bonding and other interactions within the active site that contribute to their inhibitory potential. acs.org Similarly, for thiadiazole derivatives designed as HsaA monooxygenase inhibitors for antituberculosis therapy, docking revealed that the lead compounds formed stable hydrogen bonds at the binding site. nih.gov The thiadiazole ring itself, being an aromatic heterocycle, can participate in π-stacking interactions with aromatic residues in the protein's active site, further enhancing binding. The presence of a "hydrogen bonding domain" and a "two-electron donor system" in the 1,3,4-thiadiazole ring makes it a versatile scaffold for forming various interactions. nih.gov

The following table details key intermolecular interactions for representative thiadiazole derivatives.

| Compound Class | Target | Key Intermolecular Interactions Identified |

| 1,3,4-Thiadiazole Derivative | NUDT5 Gene | Four hydrogen bonds |

| Thiazole Carboxamide Derivative | COX Enzymes | Hydrogen bonding |

| Thiadiazole Derivative | HsaA Monooxygenase | Stable hydrogen bonds |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

2D and 3D-QSAR Studies for Activity Prediction

Both 2D and 3D-QSAR studies have been applied to series of thiadiazole and thiazole carboxamide derivatives to predict their biological activities and guide the design of more potent analogs. 2D-QSAR models use descriptors calculated from the 2D representation of the molecules, such as topological indices and physicochemical properties. For instance, a 2D-QSAR study on thiazole derivatives as succinate (B1194679) dehydrogenase (SDHI) inhibitors used descriptors like J, Log P, NRB (number of rotatable bonds), and MD (molar density) to build a predictive model. imist.ma

3D-QSAR models, on the other hand, use 3D structural information to derive field-based descriptors. These models can provide a more detailed understanding of the structure-activity relationship. 3D-QSAR models have been developed for N-substituted benzimidazole (B57391) derived carboxamides to explore the molecular properties influencing their antioxidative activity. nih.gov For a series of 2-(substituted aryl)-thiazolidine-4-carboxamides with antitubercular activity, 3D-QSAR models were successfully developed to predict their minimum inhibitory concentration (MIC). nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are two of the most widely used 3D-QSAR techniques. They calculate steric and electrostatic (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) around a set of aligned molecules. These fields are then correlated with the biological activity.

A CoMSIA study on thiazole derivatives as SDHI inhibitors generated a robust model with good predictive power (R² = 0.957, Q² = 0.614, and R²test = 0.80). imist.ma The contour maps generated from this analysis provided insights into which regions of the molecule could be modified to enhance activity. For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, both CoMFA and CoMSIA models were developed to understand their structure-activity relationships. researchgate.net Similarly, for 2-(substituted aryl)-thiazolidine-4-carboxamides, CoMFA and CoMSIA models with high predictability were generated. nih.gov

The statistical parameters from these studies are summarized in the table below.

| Compound Class | QSAR Method | R² | Q² | R²test |

| Thiazole Derivatives (SDHI inhibitors) | 2D-QSAR (MLR) | 0.80 | 0.63 | - |

| Thiazole Derivatives (SDHI inhibitors) | 2D-QSAR (PLS) | 0.78 | 0.64 | - |

| Thiazole Derivatives (SDHI inhibitors) | CoMSIA | 0.957 | 0.614 | 0.80 |

In Silico ADMET Prediction for Pharmacokinetic Profiling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Several studies on thiadiazole derivatives have included ADMET predictions. For example, a study on substituted thiadiazoles as potential antiviral agents used online tools to predict their ADMET properties, concluding that they have a relevant drug-likeness profile, good bioavailability, and liposolubility. rjptonline.orgresearchgate.net Another study on 1,3,4-thiadiazole derivatives as PON1 activators showed that the compounds were predicted to be potential orally bioavailable drug-like molecules. nih.gov

In the context of identifying inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), the ADMET and drug-likeness predictions for 1,3,4-thiadiazole derivatives were performed using software like QikProp. mdpi.com These analyses help to filter out compounds with poor pharmacokinetic profiles early in the drug development pipeline. Similarly, for thiadiazole derivatives investigated as HsaA monooxygenase inhibitors, ADMET studies suggested that they could be promising lead molecules for the development of new antituberculosis drugs. nih.gov

The table below presents a summary of predicted ADMET properties for a class of thiadiazole derivatives.

| Compound Class | Predicted Property | Software/Method | Finding |

| Substituted Thiadiazoles | Drug-likeness, Bioavailability | Pre-ADMET, Molinspiration | Potential future drug candidates |

| 1,3,4-Thiadiazole Derivatives | Oral Bioavailability | Schrodinger's Maestro | Potential orally bioavailable drug-like molecules |

| 1,3,4-Thiadiazole Derivatives | ADMET, Drug-likeness | QikProp | Manageable ADMET profiles |

| Thiadiazole Derivatives | General ADMET | In silico tools | Suitable as lead molecules for antituberculosis drugs |

Prediction of Absorption and Distribution Parameters (e.g., Human Intestinal Absorption, Oral Bioavailability, Blood-Brain Barrier Permeation)

In the early stages of drug development, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying candidates with favorable pharmacokinetic profiles. These computational models use the chemical structure of a compound like N-benzylthiadiazole-5-carboxamide to estimate its behavior in the human body.

Detailed Research Findings:

Researchers utilize various software and web-based tools, such as SwissADME and QikProp, to predict key ADME parameters. japtronline.com These tools calculate properties based on the molecule's structure, such as lipophilicity (log P), topological polar surface area (TPSA), and adherence to established drug-likeness rules. japtronline.comjaptronline.com

For instance, studies on other heterocyclic compounds, such as benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives and benzimidazole derivatives, demonstrate the application of these predictive models. japtronline.commdpi.comnih.gov These analyses typically show that compounds conforming to Lipinski's Rule of Five (e.g., molecular weight < 500, log P < 5) are more likely to have good oral bioavailability. nih.gov The Veber rule, which considers the number of rotatable bonds and TPSA, is another indicator of good intestinal absorption. nih.gov

Predictions for a series of thiazole Schiff base derivatives showed that most compounds had a predicted human absorption percentage of over 70%. nih.gov Similar analyses for this compound would involve calculating its physicochemical properties to estimate its potential for human intestinal absorption, oral bioavailability, and its ability to permeate the blood-brain barrier. The latter is often predicted based on a combination of factors including lipophilicity and polar surface area. mdpi.com

Table 1: Representative In Silico ADME Predictions for Thiazole and Benzimidazole Derivatives

This table illustrates the type of data generated in computational ADME studies for compounds structurally related to this compound.

| Compound Class | Predicted Human Absorption (%) | Blood-Brain Barrier Permeation | Lipinski's Rule Violations | Reference |

| Benzothiazole-1,3,4-oxadiazoles | >70% for most analogs | Low to High (Varies by analog) | 0 for all analogs | nih.gov |

| Thiazole Schiff Bases | >70% for most analogs | Not Specified | 0 for all analogs | nih.gov |

| Benzimidazole Derivatives | High (Predicted) | Low to Medium (Predicted) | 0 for most analogs | japtronline.commdpi.com |

Evaluation of Metabolic Stability and Enzyme Interactions (e.g., CYP Enzymes)

Metabolic stability and interactions with cytochrome P450 (CYP) enzymes are critical determinants of a drug's half-life and potential for drug-drug interactions. Computational methods can predict a compound's susceptibility to metabolism and its potential to inhibit key CYP isoforms.

Detailed Research Findings:

The primary route of metabolism for many drugs involves oxidation by CYP enzymes. In silico models can identify potential sites of metabolism on a molecule like this compound. Furthermore, molecular docking studies can predict the binding affinity of the compound to the active sites of various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). acs.org

In a study on new thiazole carboxamide derivatives, docking was used to evaluate interactions with cyclooxygenase (COX) enzymes, a similar approach used for CYP enzymes. nih.gov Research on other compounds has shown that predicted high binding affinity to a particular CYP enzyme can suggest potential inhibition. acs.org For example, if this compound were predicted to bind strongly to CYP3A4, it would warrant further in vitro investigation as a potential inhibitor of that enzyme, which is responsible for metabolizing a large percentage of clinically used drugs.

Table 2: Illustrative Computational Evaluation of Enzyme Interactions for Thiazole Derivatives

This table provides an example of how computational docking scores are used to evaluate the inhibitory potential of related compounds against specific enzymes.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition (IC₅₀) | Reference |

| Thiazole Carboxamide Derivative 2a | COX-2 | Not specified | 0.958 µM | nih.gov |

| Thiazole Carboxamide Derivative 2b | COX-1 | Not specified | 0.239 µM | nih.gov |

| Thiazole Carboxamide Derivative 2b | COX-2 | Not specified | 0.191 µM | nih.gov |

| Thiazole Carboxamide Derivative 2j | COX-2 | Not specified | 0.957 µM | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target.

Detailed Research Findings:

For a compound such as this compound, MD simulations can be used to explore its preferred three-dimensional shapes (conformations) in different environments, such as in water or when bound to a protein. These simulations are particularly valuable after an initial docking pose is established, as they can assess the stability of the predicted binding mode. nih.govresearchgate.net

In studies of 1H-benzo[d]imidazole-5-carboxamide derivatives, MD simulations were conducted to understand the stability of the ligand-protein complex. researchgate.net Similarly, a study on thiazole Schiff base derivatives used MD simulations to confirm that the most active compounds remained stably in the binding site of their target receptors throughout the simulation time. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the complex. nih.gov Such an analysis for this compound bound to a target would be crucial to validate docking results and understand the dynamic nature of the interaction.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model can then be used to screen large compound libraries virtually.

Detailed Research Findings:

A pharmacophore model for a class of compounds like thiadiazole carboxamides would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore mapping study on novel thiadiazole derivatives identified a model with eight hydrophobic areas, two hydrogen bond acceptors, and one hydrogen bond donor as being important for binding to the c-Met receptor. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search databases containing millions of chemical structures. This virtual screening process can rapidly identify other molecules, potentially from different chemical classes, that fit the pharmacophore and are therefore likely to be active at the same target. A study on acyl 1,3,4-thiadiazole amides generated a four-point pharmacophore model (two hydrogen bond acceptors, one hydrophobic, and one ring feature) that was subsequently used to build a predictive 3D-QSAR model. researchgate.net This approach could be applied to this compound to discover new compounds with similar biological activities.

Quantum Chemical Calculations (e.g., Molecular Electrostatic Potential Analysis)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, reactivity, and properties.

Detailed Research Findings:

One of the most useful outputs from quantum chemical calculations is the Molecular Electrostatic Potential (MESP) map. The MESP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov These regions are critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to a molecule's binding with a biological target. nih.gov

In studies of other heterocyclic compounds, MESP analysis has been used to identify the most reactive sites for electrophilic and nucleophilic attack. nih.gov For a molecule like this compound, an MESP analysis would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the oxygen of the carboxamide group, indicating these are likely hydrogen bond acceptor sites. DFT can also be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. acs.orgacs.org

Preclinical Efficacy Studies and Lead Optimization Strategies for N Benzylthiadiazole 5 Carboxamide

In Vitro Preclinical Efficacy Assessment

The initial stages of evaluating thiadiazole carboxamide derivatives involve a series of in vitro assays to determine their biological activity and selectivity. These studies are crucial for identifying promising lead compounds for further development.

Dose-response studies are fundamental to understanding the potency of thiadiazole carboxamide derivatives. These studies typically involve exposing cancer cell lines or specific enzymes to a range of concentrations of the compound and measuring the biological response. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is then determined.

For instance, a series of thiazole (B1198619)/thiadiazole carboxamide derivatives were evaluated for their inhibitory activity against the c-Met kinase, a key target in cancer therapy. The results demonstrated that many of these compounds displayed significant potency, with IC50 values ranging from 2.54 to 61.36 nM. tandfonline.com Notably, five compounds in this series exhibited comparable or superior potency to the known c-Met inhibitor, foretinib. tandfonline.com

In another study, novel 2,3-dihydro-1,3,4-thiadiazole derivatives were synthesized and tested for their anti-proliferative effects on MCF-7 and HepG2 cancer cell lines. One promising compound, designated 20b, showed exceptionally low IC50 values of 0.05 μM and 0.14 μM for MCF-7 and HepG2 cells, respectively. nih.gov This compound also demonstrated potent inhibition of the VEGFR-2 kinase with an IC50 of 0.024 μM, which was more effective than the standard drug sorafenib. nih.gov

Furthermore, certain 1,3,4-thiadiazole (B1197879) derivatives have been investigated as inhibitors of tubulin polymerization. Two such derivatives showed potent anti-tubulin activity with IC50 values of 0.15 and 1.23 μM. researchgate.net The mesoionic nature of the thiadiazole ring is believed to facilitate the crossing of cellular membranes, allowing these compounds to interact effectively with their biological targets. nih.gov

Interactive Table: In Vitro Activity of Selected Thiadiazole Carboxamide Derivatives

| Compound/Series | Target/Assay | Potency (IC50/EC50) | Reference |

|---|---|---|---|

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | 2.54 - 61.36 nM | tandfonline.com |

| Compound 51am | c-Met Kinase | 2.54 nM | tandfonline.com |

| Compound 20b | MCF-7 Cells | 0.05 μM | nih.gov |

| Compound 20b | HepG2 Cells | 0.14 μM | nih.gov |

| Compound 20b | VEGFR-2 Kinase | 0.024 μM | nih.gov |

| 1,3,4-Thiadiazole Derivatives | Tubulin Polymerization | 0.15 and 1.23 μM | researchgate.net |

| Compound 6g | Sclerotinia sclerotiorum | 0.6 mg/L | acs.org |

Selectivity is a critical parameter for any potential drug candidate to minimize off-target effects and associated toxicities. Thiadiazole carboxamide derivatives have been profiled against various targets and cell lines to assess their selectivity.

In the study of c-Met inhibitors, the most promising compound, 51am, was further tested against a panel of kinases to determine its selectivity. tandfonline.com While highly potent against c-Met, it also showed some activity against other kinases, which is a common characteristic of kinase inhibitors. tandfonline.com The selectivity of these compounds can often be tuned by modifying the substituents on the thiadiazole carboxamide scaffold. nih.gov

Similarly, a series of new thiazole carboxamide derivatives were evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. One compound, 2a, demonstrated the highest selectivity for COX-2 over COX-1, with a selectivity ratio of 2.766. acs.org This is a desirable feature for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

The selectivity of thiadiazole derivatives has also been observed in cancer cell lines. For example, d-ring fused 1,2,3-thiadiazole (B1210528) dehydroepiandrosterone (B1670201) (DHEA) derivatives showed potent antitumor activity against human breast cancer T47D cells, with one compound exhibiting considerable selectivity for this cell line. nih.gov

In Vivo Preclinical Efficacy Models (Animal Studies)

Following promising in vitro results, lead thiadiazole carboxamide compounds are advanced to in vivo studies using animal models to evaluate their efficacy in a more complex biological system.

Cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of thiadiazole carboxamides. For example, a 1,2,3-thiadiazole derivative, filanesib (B612139) (ARRY-520), which inhibits the motor protein Eg5, significantly inhibited the growth of HL-60 leukemia xenografts in mice. researchgate.net Another Eg5 inhibitor, litronesib (B1684022) (LY2523355), also demonstrated marked antitumor activity in a majority of xenograft tumor models, including those derived from patients. researchgate.net

In a different study, a novel thiadiazole Schiff base, TISSB2, was evaluated for its anti-angiogenic activity in Ehrlich ascites carcinoma (EAC)-bearing mice. The results indicated that TISSB2 could effectively reduce the levels of key angiogenic factors, suggesting its potential as a therapeutic agent against tumor angiogenesis. nih.gov

Furthermore, the in vivo efficacy of thiazole carboxamides has been demonstrated in models of fungal infections. Compounds 6c and 6g displayed excellent protective activity against Sclerotinia sclerotiorum on rapeseed leaves. acs.org

Understanding the relationship between the concentration of a drug in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is crucial for optimizing dosing regimens.

For the potent c-Met inhibitor 51am, a pharmacokinetic profile was established in BALB/c mice. tandfonline.com Following oral administration, the compound showed rapid absorption, high maximum concentration, good plasma exposure, and an acceptable elimination half-life. tandfonline.com This favorable pharmacokinetic profile supports its potential for further development. nih.govdoaj.org

PK/PD studies help to establish a link between the drug exposure and the observed efficacy in disease models, providing valuable information for predicting the therapeutic window in humans.

Investigating the biotransformation and metabolism of thiadiazole carboxamides is essential to understand how the body processes these compounds. These studies help to identify potential metabolites, which may be active or inactive, and to assess any potential for drug-drug interactions.

Studies on the metabolism of 2-(alkylthio)-1,3,4-thiadiazoles have shown that these compounds can undergo enzymatic oxidation of the alkylthio group to form sulfoxides and sulfones. nih.gov This is followed by a nucleophilic displacement by glutathione (B108866) (GSH), forming a GSH adduct. nih.gov This bioactivation pathway, primarily catalyzed by cytochrome P450 enzymes, is an important consideration for the safety assessment of this class of compounds. nih.gov The identification of such metabolic pathways is a critical step in the lead optimization process to design molecules with improved metabolic stability and safety profiles.

Lead Optimization Methodologies

The following sections outline standard lead optimization methodologies that would theoretically be applied to a compound like N-benzylthiadiazole-5-carboxamide, had any initial positive screening results been reported.

Hit-to-Lead Progression and Multiparametric Optimization

The transition from a "hit"—a compound showing desired biological activity in an initial screen—to a "lead" involves a multi-faceted optimization process. This progression aims to improve not just the potency of the compound but also a range of other properties crucial for its development as a drug. This is known as multiparametric optimization (MPO).

For a hypothetical hit like this compound, medicinal chemists would systematically modify its structure to enhance several parameters concurrently. These typically include:

Potency: Increasing the compound's activity against its biological target.

Selectivity: Ensuring the compound acts specifically on the intended target to avoid off-target effects.

Pharmacokinetics: Optimizing how the compound is absorbed, distributed, metabolized, and excreted (ADME). This involves improving properties like metabolic stability and bioavailability.

Physicochemical Properties: Modifying characteristics such as solubility and permeability to improve drug-like qualities.

Toxicity: Reducing any inherent toxicity of the compound.

This iterative process of designing, synthesizing, and testing new analogues is central to the hit-to-lead phase. Without initial data on this compound, it is not possible to detail a specific optimization cascade.

Structure-Based Drug Design in Lead Optimization

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, which is typically a protein or nucleic acid. nih.gov This information, often obtained through techniques like X-ray crystallography or NMR spectroscopy, allows for the rational design of more potent and selective inhibitors. nih.gov

If the target of this compound were known and its structure determined, SBDD would involve:

Docking Studies: Computationally modeling how the compound binds to the active site of the target.

Identification of Key Interactions: Analyzing the specific amino acid residues or nucleotides that the compound interacts with.

Rational Design of Analogues: Modifying the compound's structure to enhance these interactions or to form new, favorable contacts, thereby improving binding affinity and potency.

The absence of a known biological target for this compound precludes any discussion of specific SBDD strategies.

Fragment-Based Drug Discovery in Lead Optimization

Fragment-based drug discovery (FBDD) is an alternative approach to high-throughput screening for identifying lead compounds. frontiersin.orgnih.gov It begins by screening libraries of small chemical fragments (typically with a molecular weight of less than 300 Da) to identify those that bind weakly to the biological target. frontiersin.org These fragments, due to their small size, can explore chemical space more efficiently and often form high-quality interactions with the target. nih.gov

Once a fragment that binds to the target is identified, the lead optimization process involves:

Fragment Growing: Extending the fragment to pick up additional interactions with the target, thereby increasing potency.

Fragment Linking: Combining two or more fragments that bind to adjacent sites on the target to create a larger, more potent molecule.

Fragment Merging: Combining the features of overlapping fragments into a single, optimized molecule.

This methodology has been successfully applied to develop inhibitors for various targets, including some that were previously considered "undruggable". frontiersin.orgnih.gov However, no FBDD campaigns involving this compound or its core scaffold have been reported in the literature.

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets for N-benzylthiadiazole-5-carboxamide

While initial studies have highlighted the potential of thiadiazole carboxamides as c-Met kinase inhibitors, the full spectrum of their biological activity remains largely uncharted. nih.gov The thiadiazole nucleus is a bioisostere of other heterocyclic systems found in a multitude of bioactive molecules, suggesting that this compound and its analogues could interact with a diverse array of protein targets. nih.gov Future research should prioritize comprehensive screening campaigns to identify novel biological targets.

Key Research Areas:

Kinase Profiling: Broad-panel kinase screening assays are essential to determine the selectivity profile of this compound derivatives and to identify potential off-target effects or new therapeutic opportunities. This could reveal inhibitory activity against other kinases implicated in cancer or inflammatory diseases.

Epigenetic Targets: The structural motifs present in this compound suggest potential interactions with epigenetic modulators, such as histone deacetylases (HDACs), which have been identified as targets for other thiadiazole-containing compounds. nih.gov

Enzyme Inhibition: Beyond kinases, these compounds should be evaluated against other enzyme families, such as proteases and metabolic enzymes, that are relevant to various pathologies.

Anti-infective Potential: Given the known antibacterial and antifungal properties of some thiadiazole derivatives, screening against a panel of clinically relevant pathogens could unveil novel anti-infective agents. nih.gov

Advanced Synthetic Strategies for Enhanced Compound Libraries

The generation of diverse and well-characterized chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of the this compound core. Moving beyond traditional synthetic methods, the adoption of advanced strategies will be crucial for accessing novel chemical space and optimizing compound properties.

Future Synthetic Approaches:

Combinatorial Chemistry: High-throughput synthesis of this compound analogues can be achieved by parallel synthesis techniques, allowing for the rapid generation of a large number of derivatives with diverse substitutions on both the benzyl (B1604629) and thiadiazole rings.

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to create structurally complex and diverse molecules from a common this compound starting material, increasing the probability of discovering novel biological activities.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety for the production of key intermediates and final compounds, facilitating more efficient library synthesis.

Late-Stage Functionalization: Developing methods for the late-stage modification of the this compound scaffold would enable the rapid introduction of chemical diversity at advanced stages of the synthetic route, accelerating the optimization of lead compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.govresearchgate.net These computational tools can be powerfully applied to the this compound scaffold to guide the design of more potent and selective compounds.

Applications of AI/ML:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using ML algorithms to predict the biological activity and physicochemical properties of virtual this compound derivatives. nih.gov

De Novo Design: Generative AI models can design novel this compound analogues with desired properties, such as high target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of this compound derivatives against a biological target of interest, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. researchgate.net

Target Identification: AI algorithms can analyze large biological datasets to identify and validate novel biological targets for which the this compound scaffold may be particularly well-suited. researchgate.net

Development of Targeted Delivery Systems for this compound Analogues

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound analogues, the development of targeted delivery systems is a critical area of future research. These systems can ensure that the drug preferentially accumulates at the site of action.

Potential Delivery Strategies:

Nanoparticle Encapsulation: Encapsulating this compound derivatives within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and pharmacokinetic profile.

Antibody-Drug Conjugates (ADCs): For oncology applications, conjugating a potent this compound analogue to a monoclonal antibody that specifically targets a tumor-associated antigen can provide highly targeted delivery to cancer cells.

Prodrug Strategies: Designing prodrugs of this compound that are activated by specific enzymes or conditions present in the target tissue can enhance tissue selectivity and reduce systemic exposure.

Targeted Nanocarriers: The surface of nanocarriers can be functionalized with targeting ligands, such as peptides or aptamers, that bind to receptors overexpressed on diseased cells, leading to active targeting of the drug payload. nih.gov

Collaborative Research Opportunities in Academia and Industry

The successful translation of this compound from a promising chemical scaffold to a clinically viable therapeutic will require synergistic collaborations between academic research institutions and the pharmaceutical industry.

Areas for Collaboration:

Early-Stage Discovery: Academic labs can focus on fundamental research, including the synthesis of novel analogues, the identification of new biological targets, and the elucidation of mechanisms of action.

Preclinical Development: Pharmaceutical companies can contribute their expertise in lead optimization, preclinical toxicology, pharmacokinetics, and formulation development to advance the most promising compounds through the drug development pipeline.

Clinical Trials: Jointly conducted clinical trials can leverage the clinical expertise of academic medical centers and the resources and regulatory experience of industry partners.

Open Innovation Models: Open innovation platforms can facilitate the sharing of data and resources, fostering a more collaborative and efficient research ecosystem around the this compound scaffold.

Q & A

Q. How are structure-activity relationship (SAR) models developed for this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.